(1-(4-Chlorophenyl)cyclobutyl)methanol
Overview
Description
(1-(4-Chlorophenyl)cyclobutyl)methanol is an organic compound with the molecular formula C11H13ClO It is characterized by a cyclobutyl ring substituted with a 4-chlorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanol typically involves the reduction of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid. One common method includes the use of lithium aluminium tetrahydride (LiAlH4) in diethyl ether as a reducing agent . The reaction is carried out under reflux conditions, followed by the addition of methanol to quench the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: (1-(4-Chlorophenyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of cyclobutyl derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminium tetrahydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 1-(4-Chlorophenyl)cyclobutanone.
Reduction: Formation of cyclobutyl derivatives.
Substitution: Formation of substituted phenylcyclobutylmethanol derivatives.
Scientific Research Applications
(1-(4-Chlorophenyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(4-Chlorophenyl)cyclobutyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
- (1-(4-Bromophenyl)cyclobutyl)methanol
- (1-(4-Fluorophenyl)cyclobutyl)methanol
- (1-(4-Methylphenyl)cyclobutyl)methanol
Comparison: (1-(4-Chlorophenyl)cyclobutyl)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its bromine, fluorine, and methyl analogs, the chlorine-substituted compound may exhibit different chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclobutyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJYYNPUIKWSOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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